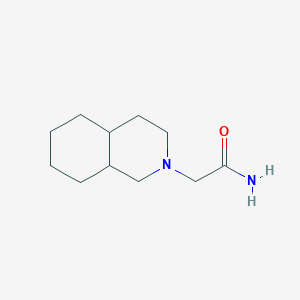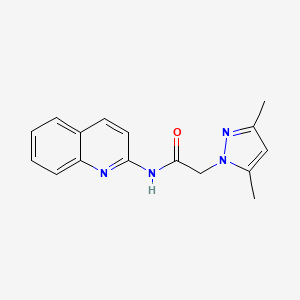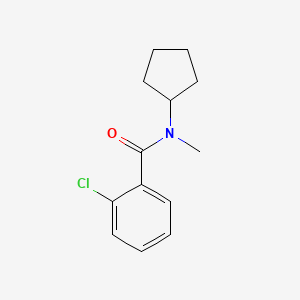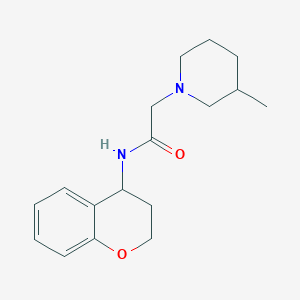
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a piperidine derivative that is structurally similar to other compounds that have been shown to have analgesic and anesthetic properties.
Mécanisme D'action
The mechanism of action of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the activation of the body's natural pain relief mechanisms.
Biochemical and Physiological Effects:
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been shown to have potent analgesic effects in animal models. It has also been shown to have sedative effects and to cause respiratory depression at high doses. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has a short duration of action, which makes it a promising candidate for use in acute pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is its potent analgesic properties. It has also been shown to have a low potential for abuse and dependence. However, there are some limitations to its use in lab experiments. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has a short duration of action, which can make it difficult to study in chronic pain models. It is also a complex compound to synthesize, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide. One area of research is the development of more efficient synthesis methods. Another area of research is the study of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide in chronic pain models. There is also a need for more research on the safety and efficacy of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide in humans. Overall, N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has the potential to be a valuable tool in the treatment of chronic pain and other conditions.
Méthodes De Synthèse
The synthesis of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide involves the reaction of 1-(2-methylpropyl)piperidine-4-carboxylic acid with N-methylmorpholine and isobutyl chloroformate. The resulting product is then purified using chromatography techniques. The synthesis of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is a complex process that requires the use of specialized equipment and chemicals.
Applications De Recherche Scientifique
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been shown to have potent analgesic properties and has been studied as a potential alternative to opioids for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-13-6-4-10(5-7-13)11(14)12-3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOKQRYBYEDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)






![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
